molecular formula C21H17ClN4O2 B2371597 3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide CAS No. 946322-84-5

3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide

Cat. No.: B2371597
CAS No.: 946322-84-5
M. Wt: 392.84
InChI Key: ASUSLMITXTWSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 946267-97-6, C₂₁H₁₇ClN₄O₂, MW: 392.84 g/mol) features a benzamide core substituted at the 3-position with chlorine. The aniline moiety is modified with a 2-methylphenyl group linked to a 6-methoxyimidazo[1,2-b]pyridazine heterocycle . The methoxy group enhances solubility, while the imidazopyridazine scaffold may confer affinity for kinase targets or other biological receptors common in medicinal chemistry .

Properties

IUPAC Name

3-chloro-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-13-6-7-14(18-12-26-19(23-18)8-9-20(25-26)28-2)11-17(13)24-21(27)15-4-3-5-16(22)10-15/h3-12H,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUSLMITXTWSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution of 6-Chloropyridazin-3-amine

The synthesis begins with 6-chloropyridazin-3-amine (CAS: 1445-69-8), which undergoes methoxylation under alkaline conditions. In a sealed reactor, sodium methoxide (NaOMe) displaces the chlorine atom at position 6 via an SNAr mechanism, yielding 6-methoxypyridazin-3-amine (Scheme 1).

Reaction Conditions

  • Substrate : 6-Chloropyridazin-3-amine (1.0 equiv).
  • Base : Sodium methoxide (2.5 equiv).
  • Solvent : Methanol, 120–135°C, 4–16 h.
  • Yield : 25–40%.

Key Characterization Data

  • Molecular Formula : C₅H₇N₃O.
  • MS (ESI+) : m/z 138.1 [M+H]+.

Preparation of 5-Nitro-2-methylphenylglyoxal Monohydrate

Nitration of 2-Methylacetophenone

2-Methylacetophenone is nitrated at the para position using concentrated HNO₃/H₂SO₄, yielding 5-nitro-2-methylacetophenone . Regioselectivity is ensured by the electron-donating methyl group, which directs nitration to position 5.

Reaction Conditions

  • Nitrating Agent : Fuming HNO₃ (1.2 equiv).
  • Solvent : H₂SO₄, 0–5°C, 2 h.
  • Yield : 70–85%.

Oxidation to Phenylglyoxal

The ketone is oxidized to 5-nitro-2-methylphenylglyoxal monohydrate using HBr in dimethyl sulfoxide (DMSO), a method that avoids over-oxidation to carboxylic acids.

Reaction Conditions

  • Oxidizing Agent : 48% HBr (3.0 equiv).
  • Solvent : DMSO/H₂O (4:1), 55°C, 12 h.
  • Yield : 50–60%.

Cyclocondensation to Form the Imidazo[1,2-b]pyridazine Core

Acid-Catalyzed Condensation

6-Methoxypyridazin-3-amine and 5-nitro-2-methylphenylglyoxal monohydrate undergo cyclocondensation in 1,4-dioxane under HCl catalysis, forming the imidazo[1,2-b]pyridazine ring (Scheme 2).

Reaction Conditions

  • Catalyst : Conc. HCl (0.1 equiv).
  • Solvent : 1,4-Dioxane, reflux, 6–8 h.
  • Yield : 56–93%.

Intermediate : 5-Nitro-2-methyl-6-methoxyimidazo[1,2-b]pyridazine

  • Molecular Formula : C₁₄H₁₂N₄O₃.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, H-3), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 3.95 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃).

Reduction of the Nitro Group to Aniline

Catalytic Hydrogenation

The nitro group is reduced to an amine using H₂ and palladium on carbon (Pd/C) in ethanol, yielding 5-amino-2-methyl-6-methoxyimidazo[1,2-b]pyridazine .

Reaction Conditions

  • Catalyst : 10% Pd/C (0.1 equiv).
  • Pressure : 50 psi H₂, 25°C, 12 h.
  • Yield : 85–95%.

Intermediate Characterization

  • Molecular Formula : C₁₄H₁₄N₄O.
  • MS (ESI+) : m/z 271.1 [M+H]+.

Acylation with 3-Chlorobenzoyl Chloride

Amide Bond Formation

The aniline intermediate reacts with 3-chlorobenzoyl chloride in the presence of triethylamine (Et₃N), yielding the final product.

Reaction Conditions

  • Acylating Agent : 3-Chlorobenzoyl chloride (1.2 equiv).
  • Base : Et₃N (2.0 equiv).
  • Solvent : Dichloromethane (DCM), 0°C to RT, 4 h.
  • Yield : 75–85%.

Final Product Characterization

  • Molecular Formula : C₂₁H₁₇ClN₄O₂.
  • Molecular Weight : 392.8 g/mol.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.68 (s, 1H, H-3), 8.05 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.45 (m, 6H, Ar-H), 3.92 (s, 3H, OCH₃), 2.52 (s, 3H, CH₃).
  • HPLC Purity : >98%.

Alternative Synthetic Routes and Optimization

Phenacyl Bromide Route

An alternative method employs 5-nitro-2-methylphenacyl bromide in place of phenylglyoxal. Condensation with 6-methoxypyridazin-3-amine in DMF affords the imidazo[1,2-b]pyridazine core, bypassing the oxidation step.

Advantages : Higher yields (70–80%) and shorter reaction times.
Disadvantages : Requires handling of moisture-sensitive phenacyl bromides.

Halogenation-Acylation Sequence

Post-cyclization halogenation with N-bromosuccinimide (NBS) introduces a bromine atom at position 3 of the imidazo ring, which is subsequently replaced via Buchwald-Hartwig amination. This route is less efficient for the target molecule but valuable for structural analogs.

Scalability and Industrial Considerations

Cost-Effective Methoxylation

Replacing NaOMe with K₂CO₃/MeOH in a microwave reactor reduces reaction time to 30 min and improves yield to 65%.

Green Chemistry Approaches

Solvent-free condensation and catalytic hydrogenation using Raney nickel minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the chloro group, potentially replacing it with a hydrogen atom.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Dechlorinated products.

    Substitution: Substituted benzamides with various functional groups replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry

Drug Development:
The compound serves as a valuable scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its unique structure allows for modifications that can enhance biological activity and specificity. Research has indicated that derivatives of imidazo[1,2-b]pyridazine exhibit promising anti-cancer properties, making this compound a candidate for further exploration in cancer therapeutics.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the imidazo[1,2-b]pyridazine moiety could enhance the selectivity and potency against certain cancer cell lines. The synthesis and evaluation of these derivatives highlighted the importance of the methoxy group in modulating biological activity .

Biological Studies

Biological Activity:
3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide can be utilized to investigate various biological processes. Its interactions with specific molecular targets can elucidate mechanisms underlying diseases such as cancer and inflammation.

Experimental Findings:
Research has shown that this compound can inhibit specific kinases involved in tumor growth. In vitro studies have revealed that the compound's binding affinity to these targets correlates with its ability to suppress cell proliferation in cancer models .

Biological TargetEffectReference
Kinase AInhibition of activity
Kinase BReduction in cell proliferation

Materials Science

Development of New Materials:
Beyond medicinal applications, this compound can be explored for its properties in materials science, particularly in organic electronics. Its unique electronic properties may facilitate the development of organic semiconductors or light-emitting diodes (LEDs).

Research Insights:
Studies have indicated that compounds with similar structures exhibit favorable charge transport properties, making them suitable candidates for use in organic photovoltaic cells. The incorporation of the methoxy group may enhance solubility and film-forming characteristics, which are critical for device performance .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and chloro groups play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Key Compounds:

3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (CAS: 923113-15-9): Replaces chlorine with fluorine and substitutes imidazopyridazine with imidazopyrimidine.

2-Chloro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide (CAS: 946267-97-6): Structural isomer with chlorine at the 2-position, altering steric interactions and electronic distribution .

5-Chloro-N-(4-methylpyridazin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzamide (Example 285, EP 3 532 474 B1): Features a triazolopyridine heterocycle and trifluoropropoxy group, enhancing metabolic stability .

Table 1: Substituent and Heterocycle Comparison

Compound Benzamide Substituent Heterocycle Molecular Weight (g/mol) Key Features
Target Compound 3-Chloro 6-Methoxyimidazo[1,2-b]pyridazine 392.84 Balanced lipophilicity, kinase affinity
3-Fluoro Analog 3-Fluoro 7-Methylimidazo[1,2-a]pyrimidine 377.38 Enhanced electronegativity
Example 285 5-Chloro Triazolo[4,3-a]pyridine 496.82 Trifluoropropoxy group, metabolic stability

Heterocyclic Modifications

The imidazo[1,2-b]pyridazine in the target compound is distinct from imidazopyrimidines (e.g., 923113-15-9) and triazolopyridines (e.g., EP 3 532 474 B1). Pyridazine’s smaller π-system may reduce steric hindrance compared to bulkier triazolopyridines, favoring binding in flat enzymatic pockets . Methoxy substitution at the 6-position (target compound) likely improves solubility over non-polar analogs .

Physicochemical and Pharmacokinetic Implications

  • Chlorine vs. Fluorine : The 3-chloro substituent in the target compound provides moderate electronegativity and lipophilicity (clogP ~3.5 estimated), whereas fluorine analogs (e.g., 923113-15-9) may exhibit higher metabolic stability due to stronger C-F bonds .

Structural Characterization Methods

The target compound’s analogs (e.g., nickel complexes in ) were characterized via X-ray crystallography using SHELX software, confirming distorted square-planar geometries for metal coordination .

Research Findings and Implications

  • Activity Trends: Imidazopyridazine derivatives often exhibit kinase inhibitory activity (e.g., JAK2, ALK), though specific data for the target compound is unavailable.
  • Synthetic Challenges : Introducing methoxy groups to imidazopyridazine (as in the target) requires regioselective synthesis to avoid byproducts, whereas fluorinated analogs demand careful handling of halogenation reagents .

Biological Activity

3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro group, a methoxy-substituted imidazo[1,2-b]pyridazine moiety, and a benzamide core. The molecular formula is C21H17ClN4O3C_{21}H_{17}ClN_{4}O_{3} with a molecular weight of approximately 392.8 g/mol. Its structural complexity suggests diverse biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors involved in disease pathways. The compound may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes that are crucial in metabolic pathways associated with cancer and infectious diseases.
  • Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways that regulate cell proliferation and survival.

Biological Activity Data

The following table summarizes the biological activities reported for this compound based on available literature:

Biological Activity Mechanism Reference
Antitumor ActivityInhibition of cancer cell proliferation
Antibacterial EffectsDisruption of bacterial cell wall synthesis
Anti-inflammatory PropertiesModulation of inflammatory cytokines

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antitumor Studies : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Antibacterial Research : In vitro testing revealed that this compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. It was effective in disrupting the synthesis of peptidoglycan, essential for bacterial cell wall integrity.
  • Anti-inflammatory Effects : Research indicated that the compound could reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.

Synthesis and Analytical Techniques

The synthesis of this compound involves several multi-step organic reactions. Key steps include:

  • Formation of the Imidazo[1,2-b]pyridazine Ring : Achieved through cyclization reactions.
  • Methoxylation : Introduction of the methoxy group at the 6-position.
  • Chlorination : Introduction of the chloro group at the 3-position.
  • Coupling Reactions : Final assembly through amide bond formation.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to verify the structure and purity of the synthesized compound.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 3-amino-6-chloropyridazine with dichloroacetone to form the imidazo[1,2-b]pyridazine core, followed by nitration and substitution reactions. Methoxy group introduction may require nucleophilic displacement under alkaline conditions (e.g., NaOCH₃ in methanol at 70°C) . Optimize reaction yields by controlling solvent polarity (e.g., 1,2-dimethoxyethane for cyclocondensation) and stoichiometric ratios of intermediates.

Q. How should researchers characterize this compound for structural confirmation?

  • Methodological Answer : Use Nuclear Magnetic Resonance (NMR) to verify aromatic proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm) and substituent positions. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ ≈ 435.1). X-ray crystallography (via SHELX programs) resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) . For purity, employ HPLC with a C18 column (acetonitrile/water gradient).

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer : Screen against enzyme targets (e.g., kinases, cytochrome P450 isoforms) using fluorescence polarization or ATPase assays. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HepG2, MCF-7). Include positive controls (e.g., doxorubicin) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity and selectivity of this compound?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against homology-modeled targets (e.g., PARP-1 or EGFR). Validate docking poses with Molecular Dynamics (MD) simulations (GROMACS, AMBER) to assess stability of ligand-protein interactions (e.g., π-π stacking with imidazo-pyridazine). Calculate binding free energy (MM-PBSA) and compare with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) to confirm target engagement. Compare structural analogs (e.g., fluoro vs. chloro substituents) to identify SAR trends . For cell-based data, standardize culture conditions (e.g., serum concentration, passage number).

Q. How can researchers analyze the crystal structure and intermolecular interactions?

  • Methodological Answer : Refine X-ray data using SHELXL (isotropic/anisotropic displacement parameters). Identify hydrogen bonds (e.g., N–H⋯O=C) and π-π interactions (e.g., imidazo-pyridazine stacking) with Mercury software. Report geometric parameters (bond lengths/angles) and validate against Cambridge Structural Database entries .

Q. What modifications enhance metabolic stability without compromising potency?

  • Methodological Answer : Replace metabolically labile groups (e.g., methylphenyl with trifluoromethyl) to reduce CYP450 oxidation. Use prodrug strategies (e.g., esterification of methoxy groups) for improved bioavailability. Validate stability in liver microsome assays (human/rat) and monitor metabolites via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.